molecular formula C21H32O2 B12303877 Kaur-16-en-18-oic acid, methyl ester, (4alpha)- CAS No. 41473-15-8

Kaur-16-en-18-oic acid, methyl ester, (4alpha)-

Cat. No.: B12303877
CAS No.: 41473-15-8
M. Wt: 316.5 g/mol
InChI Key: DWTRNJFPDXIFSY-FNKUJANRSA-N
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Description

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is a chemical compound with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . It is a methyl ester derivative of kaurenoic acid, a naturally occurring diterpenoid found in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- typically involves the esterification of kaurenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester . The reaction can be represented as follows:

Kaurenoic acid+MethanolAcid catalystKaur-16-en-18-oic acid, methyl ester, (4alpha)-+Water\text{Kaurenoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{Kaur-16-en-18-oic acid, methyl ester, (4alpha)-} + \text{Water} Kaurenoic acid+MethanolAcid catalyst​Kaur-16-en-18-oic acid, methyl ester, (4alpha)-+Water

Industrial Production Methods

In industrial settings, the production of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Kaur-16-en-18-oic acid, methyl ester, (4beta)-
  • ent-Kaurenoic acid, methyl ester
  • Kaurenic acid, Me-TMS

Uniqueness

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to its counterparts, making it a valuable compound for targeted research and applications .

Biological Activity

Kaur-16-en-18-oic acid, methyl ester, (4α)-, also known as ent-kaurenoic acid methyl ester, is a diterpenoid compound derived from various plant species. This article provides a comprehensive overview of its biological activities, supported by research findings and case studies.

  • Chemical Formula : C21H32O2
  • Molecular Weight : 316.4776 g/mol
  • CAS Registry Number : 5524-25-4
  • IUPAC Name : Methyl (4α)-kaur-16-en-18-oate

Biological Activities

Kaur-16-en-18-oic acid, methyl ester has been documented to exhibit a range of biological activities, which can be categorized into several key areas:

1. Anti-inflammatory Properties

Research indicates that kaurenoic acid derivatives possess significant anti-inflammatory effects. These compounds have been shown to modulate inflammatory pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulating pro-inflammatory cytokines via the NF-κB pathway .

2. Anticancer Activity

Kaurenoic acid has demonstrated antiproliferative effects against various cancer cell lines, including HeLa, A549, Hep-2, PC-3, and MCF-7 cells. The compound exhibits dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

3. Genotoxic Effects

While kaurenoic acid shows promise in therapeutic applications, it has also been associated with genotoxicity. Studies using human peripheral blood leukocytes and other cell lines revealed that it could induce DNA strand breaks and mutations . This duality in biological activity necessitates careful consideration in therapeutic contexts.

Case Study 1: Antitumor Activity

A study conducted by Cuca et al. (2011) assessed the cytotoxic effects of kaurenoic acid on five different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential for cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, kaurenoic acid was found to inhibit the production of pro-inflammatory cytokines in macrophages. This effect was linked to the suppression of NF-κB activation and the modulation of TGF-β signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryActivation of Nrf2; inhibition of NF-κB
AntiproliferativeDose-dependent inhibition in cancer cell lines
GenotoxicityInduction of DNA strand breaks

Properties

CAS No.

41473-15-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H32O2/c1-14-12-21-11-8-16-19(2,17(21)7-6-15(14)13-21)9-5-10-20(16,3)18(22)23-4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19+,20+,21+/m0/s1

InChI Key

DWTRNJFPDXIFSY-FNKUJANRSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)OC

Origin of Product

United States

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